5-Amino-2-bromo-4-fluorobenzoic acid
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Overview
Description
5-Amino-2-bromo-4-fluorobenzoic acid is an organic compound with the molecular formula C7H5BrFNO2 It is a derivative of benzoic acid, featuring amino, bromo, and fluoro substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-Amino-2-bromo-4-fluorobenzoic acid typically involves multi-step synthetic routesThe reaction conditions often involve the use of solvents like acetonitrile and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-bromo-4-fluorobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The amino, bromo, and fluoro groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in palladium-catalyzed coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Catalysts like Pd/C in the presence of hydrogen gas (H2).
Major Products
The major products formed from these reactions include various substituted benzoic acids, amides, and biaryl compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Amino-2-bromo-4-fluorobenzoic acid has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 5-Amino-2-bromo-4-fluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the amino, bromo, and fluoro groups allows it to form strong interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-bromobenzoic acid
- 2-Amino-5-fluorobenzoic acid
- 4-Bromo-2-fluorobenzoic acid
- 5-Bromo-2-fluorobenzoic acid
Uniqueness
5-Amino-2-bromo-4-fluorobenzoic acid is unique due to the simultaneous presence of amino, bromo, and fluoro substituents on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H5BrFNO2 |
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Molecular Weight |
234.02 g/mol |
IUPAC Name |
5-amino-2-bromo-4-fluorobenzoic acid |
InChI |
InChI=1S/C7H5BrFNO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2H,10H2,(H,11,12) |
InChI Key |
OIMQQYKZWMIQIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1N)F)Br)C(=O)O |
Origin of Product |
United States |
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